ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions. The final step involves the coupling of the piperazine ring with the previously formed intermediate under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-(3-(phenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate: This compound has a phenyl group instead of a naphthalene ring, which may affect its reactivity and biological activity.
Ethyl 4-(2-(3-(benzyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate: The presence of a benzyl group can influence the compound’s properties and applications.
The uniqueness of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-2-31-23(30)26-13-11-25(12-14-26)22(29)16-27-21(28)10-9-20(24-27)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15H,2,11-14,16H2,1H3 |
InChI Key |
QZAVKFPAISEQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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